Nemadipine B-d10
Description
Contextualization of Dihydropyridine (B1217469) Compounds in Research
The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a foundational structure in medicinal chemistry, most notably recognized for its role in a class of drugs known as calcium channel blockers. everonlife.com These compounds, including well-known drugs like nifedipine (B1678770) and amlodipine (B1666008), have been the subject of extensive research due to their significant impact on cardiovascular diseases such as hypertension and angina. nih.govekb.eg
DHPs function by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac workload. ekb.egdiversey.com Research into DHP analogues has been driven by the need to overcome the limitations of early compounds, such as the short half-life and rapid onset of action of nifedipine, which can lead to undesirable side effects. nih.govCurrent time information in Toronto, CA. This has spurred the development of newer analogues with improved pharmacokinetic profiles. The study of these compounds requires highly accurate and reliable analytical methods to measure their concentrations in biological systems, a critical step in understanding their absorption, distribution, metabolism, and excretion (ADME). scholarsresearchlibrary.com
The Significance of Isotopic Labeling in Pharmaceutical Analogues
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. In pharmaceutical research, this typically involves substituting hydrogen (¹H) with its heavier, stable (non-radioactive) isotope, deuterium (B1214612) (²H or D), or replacing carbon-¹² (¹²C) with carbon-¹³ (¹³C). nih.govnih.gov This subtle change in mass does not significantly alter the chemical properties of the molecule, meaning the labeled compound behaves almost identically to the unlabeled version in biological systems. nih.gov
The primary utility of isotopic labeling is in analytical chemistry, particularly in studies involving mass spectrometry. nih.govscbt.com A mass spectrometer separates ions based on their mass-to-charge ratio. An isotopically labeled compound can be easily distinguished from its unlabeled counterpart due to this mass difference. This principle is the cornerstone of its application in pharmacokinetic studies, where researchers need to track the fate of a drug in a biological matrix like blood plasma, which contains countless other molecules. nih.gov
Rationale for Deuteration in Nemadipine B-d10 for Academic Inquiry
The specific deuteration of Nemadipine B to create this compound serves a precise and vital purpose in academic and pharmaceutical research: to act as an ideal internal standard for quantitative bioanalysis.
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is a compound added in a known, constant amount to every sample, including calibration standards and unknown study samples. nih.gov The IS is used to correct for variability during sample processing and analysis. nih.gov An ideal IS should be chemically and physically similar to the analyte (the substance being measured) but isotopically distinct.
This compound fulfills this role perfectly for the quantification of Nemadipine B. Because it is chemically identical, it experiences the same extraction efficiency from biological matrices (e.g., plasma), has the same chromatographic retention time, and shows a similar response in the mass spectrometer's ion source. Current time information in Toronto, CA. However, its increased mass (due to the 10 deuterium atoms) allows the mass spectrometer to detect it on a separate channel from the non-deuterated Nemadipine B. By comparing the ratio of the analyte's signal to the internal standard's signal, researchers can calculate the concentration of Nemadipine B with exceptional accuracy and precision, correcting for potential sample loss or instrument fluctuations. nih.gov
This approach is considered the gold standard in bioanalysis and is crucial for the validation of methods used in pharmacokinetic studies. europa.eu The use of a stable isotope-labeled internal standard like this compound is often required to meet the stringent guidelines set by regulatory bodies for bioanalytical method validation. europa.eufda.gov
Detailed Research Findings
While specific studies detailing the use of this compound are proprietary or not widely published, its application can be thoroughly understood through analogous research on other dihydropyridine compounds. For example, studies on lacidipine (B1674219) and amlodipine utilize their respective deuterated or ¹³C-labeled versions as internal standards for LC-MS/MS-based pharmacokinetic analyses in human plasma. nih.govnih.gov These studies provide a clear blueprint for the role of this compound.
A typical research application would involve the development and validation of a bioanalytical method to measure Nemadipine B in plasma samples from a preclinical or clinical study. This process, governed by regulatory guidelines, ensures the reliability of the data. europa.eufda.gov
Table 1: Comparison of Physicochemical Properties
This table illustrates the fundamental properties distinguishing Nemadipine B from its deuterated analogue. The mass difference is the key to its utility as an internal standard.
| Property | Nemadipine B | This compound |
| Molecular Formula | C₁₉H₂₁Cl₂NO₄ | C₁₉H₁₁D₁₀Cl₂NO₄ |
| Molecular Weight | 398.28 g/mol | 408.34 g/mol |
| Isotopic Label | None | Deuterium (d10) |
| Primary Research Use | Analyte | Internal Standard |
Table 2: Typical Bioanalytical Method Validation Parameters using a Deuterated Internal Standard
This table presents representative data from a validated LC-MS/MS method, similar to what would be established for Nemadipine B using this compound as the internal standard. These parameters demonstrate the method's performance.
| Parameter | Specification | Typical Result |
| Linearity Range | The range of concentrations where the method is accurate and precise. | 0.05 - 200 ng/mL |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be reliably measured. | 0.05 ng/mL |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.995 |
| Intra-day Precision (%CV) | The precision of measurements within a single day. | < 15% |
| Inter-day Precision (%CV) | The precision of measurements across different days. | < 15% |
| Accuracy (% Bias) | The closeness of measured values to the true value. | Within ±15% |
| Extraction Recovery | The efficiency of the analyte's extraction from the matrix. | Consistent across concentration levels |
| Matrix Effect | The influence of matrix components on analyte ionization. | Minimal and compensated by the internal standard |
Properties
Molecular Formula |
C19H21Cl2NO4 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChI Key |
BLLWOXSSRQPDAT-JKSUIMTKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Origin of Product |
United States |
Advanced Analytical Methodologies for Nemadipine B D10 Quantification and Characterization
Chromatographic Techniques for Separation and Detection
Chromatographic methods are central to the analysis of Nemadipine B-d10, providing the necessary separation from complex biological matrices and enabling sensitive detection. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of these analytical strategies.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method is the foundational step for the reliable quantification of this compound. While specific validated methods for this compound are not widely published, methodologies for structurally similar dihydropyridine (B1217469) calcium channel blockers, such as Nimodipine, provide a strong basis for method development. A typical Reverse-Phase HPLC (RP-HPLC) method would be employed, optimized for resolution, peak shape, and run time.
Method development would involve the systematic evaluation of:
Stationary Phase: A C18 column is commonly the first choice due to its hydrophobicity, which is well-suited for retaining and separating compounds like Nemadipine B.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase and the gradient of the organic solvent are optimized to achieve the best separation.
Detection: UV detection is a common choice for dihydropyridine compounds, with the detection wavelength selected based on the compound's maximum absorbance. For compounds structurally similar to Nimodipine, a wavelength of around 236 nm is often effective. researchgate.net
Validation of the HPLC method is performed according to stringent regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.
Table 1: Representative HPLC Method Parameters for Dihydropyridine Analysis (Note: This table is illustrative, based on methods for structurally similar compounds like Nimodipine, as specific data for this compound is not publicly available.)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 236 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 6-8 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications
For bioanalytical applications requiring high sensitivity and selectivity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique is indispensable for quantifying low concentrations of Nemadipine B and its deuterated internal standard, this compound, in complex biological matrices like plasma or serum.
The LC part of the system separates the analytes from matrix components, while the MS/MS detector provides highly specific and sensitive quantification. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (Nemadipine B) and the internal standard (this compound) are monitored. The ten deuterium (B1214612) atoms in this compound result in a mass shift of 10 Da, allowing for clear differentiation from the unlabeled analyte.
Table 2: Illustrative LC-MS/MS MRM Transitions for Nemadipine B and this compound (Note: The exact m/z values are hypothetical and serve as a representative example.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nemadipine B | 399.3 | 282.2 |
| This compound | 409.3 | 292.2 |
Role of this compound as an Internal Standard in Bioanalytical Quantification
The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector. lcms.cz Deuterated standards like this compound are considered the "gold standard" because they co-elute with the analyte and experience similar extraction recovery and matrix effects. nih.gov
During sample preparation, a known amount of this compound is added to all samples, calibrators, and quality controls. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach corrects for variations in sample processing and instrument response, leading to highly accurate and precise results. The use of a stable isotope-labeled internal standard is crucial for compensating for inter-individual variability in sample matrices, which can significantly impact the accuracy of quantification.
Table 3: Representative Bioanalytical Method Validation Data Using a Deuterated Internal Standard (Note: This data is illustrative of typical performance for an LC-MS/MS bioanalytical method.)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | 8.5 |
| Low | 0.3 | 0.291 | 97.0 | 6.2 |
| Mid | 50 | 51.5 | 103.0 | 4.8 |
| High | 80 | 78.4 | 98.0 | 3.5 |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment (Excluding basic identification)
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For deuterated compounds like this compound, specialized NMR techniques are employed to confirm the successful incorporation of deuterium atoms. While ¹H NMR is used to observe the absence of proton signals at the sites of deuteration, ²H (Deuterium) NMR is a direct and quantitative method to observe the deuterium nuclei themselves. sigmaaldrich.com
²H NMR provides a clean spectrum where only the signals from the deuterium atoms are observed, allowing for unambiguous confirmation of their presence and chemical environment. sigmaaldrich.com The integration of the signals in a ²H NMR spectrum can be used to determine the degree of deuteration at specific sites within the molecule. This is crucial for verifying the isotopic purity of this compound and ensuring its suitability as an internal standard.
Infrared and Ultraviolet-Visible Spectroscopic Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization and purity assessment of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule is determined by its electronic structure. Since isotopic substitution has a negligible effect on the electronic energy levels of a molecule, the UV-Vis spectrum of this compound is expected to be virtually identical to that of unlabeled Nemadipine B. Therefore, UV-Vis spectroscopy is primarily used to confirm the concentration of solutions and to assess the presence of any chromophoric impurities that might absorb at different wavelengths. A consistent molar absorptivity with the non-deuterated standard would indicate high chemical purity.
Method Validation Parameters for Quantitative Analysis
The validation of any analytical method is crucial to ensure the reliability, reproducibility, and accuracy of the results. For the quantitative analysis of this compound, which is typically used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods for the quantification of Nemadipine B, a comprehensive validation process is required. This process adheres to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often detailed in documents like the ICH M10 guideline on bioanalytical method validation.
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For the primary analyte, Nemadipine B, a calibration curve would be prepared by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard, this compound. The linearity is assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration and determining the correlation coefficient (r²) of the resulting regression line.
Illustrative Data for a Nemadipine B Assay using this compound as Internal Standard The following data is for illustrative purposes only, as specific experimental values for this compound were not found.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1.0 | 0.052 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 50.0 | 2.540 |
| 100.0 | 5.080 |
| 200.0 | 10.150 |
| Correlation Coefficient (r²) | >0.99 |
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). This would be assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days.
Illustrative Precision Data for Nemadipine B Quantification The following data is for illustrative purposes only.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|
| Low | 3.0 | <5% | <7% |
| Medium | 75.0 | <4% | <6% |
| High | 150.0 | <3% | <5% |
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is determined by analyzing QC samples of known concentrations and is expressed as the percentage of the nominal concentration. Similar to precision, accuracy is assessed at both intra-day and inter-day levels.
Illustrative Accuracy Data for Nemadipine B Quantification The following data is for illustrative purposes only.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|
| Low | 3.0 | 95.0 - 105.0 | 93.0 - 107.0 |
| Medium | 75.0 | 97.0 - 103.0 | 96.0 - 104.0 |
| High | 150.0 | 98.0 - 102.0 | 97.0 - 103.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is the lowest point on the calibration curve. For bioanalytical methods, the LOQ should have a precision (%RSD) of ≤20% and an accuracy of 80-120%.
Illustrative Detection and Quantification Limits The following data is for illustrative purposes only.
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Preclinical Pharmacokinetic and Metabolic Profiling of Nemadipine B D10
Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Pathways
A primary goal in the development of a deuterated compound like Nemadipine B-d10 is to leverage the deuterium kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. scirp.org
A comprehensive investigation would involve:
Identifying Metabolic Soft Spots: Determining the primary sites of metabolism on the parent molecule, Nemadipine B.
Quantifying the KIE: Measuring the rate of metabolism of this compound compared to its non-deuterated counterpart. A significant KIE would indicate that C-H bond cleavage at the site of deuteration is a rate-determining step in the metabolic cascade.
Metabolic Switching: Assessing whether blocking metabolism at the deuterated site leads to an increase in metabolism at other sites on the molecule, a phenomenon known as metabolic switching.
In Vitro Metabolism Studies Utilizing Isotopic Labeling
To understand the metabolic fate of this compound, a series of in vitro studies using isotopically labeled compounds would be essential.
Hepatic Microsomal Stability and Enzyme Kinetics
Liver microsomes are a standard in vitro tool for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes. evotec.comnih.govevotec.comnih.govxenotech.com
Studies in this area would typically determine:
Metabolic Stability: The rate at which this compound is metabolized by liver microsomes from various species, including humans. This is often expressed as the half-life (t½) and intrinsic clearance (CLint).
Enzyme Kinetics: Determining the specific CYP enzymes responsible for the metabolism of this compound and the kinetics of these reactions (e.g., Km and Vmax).
A hypothetical data table for such a study is presented below:
Table 1: Hypothetical Hepatic Microsomal Stability of this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Hepatocyte Incubation Models for Metabolic Fate Elucidation
Primary hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more complete picture of hepatic metabolism. bioduro.comeuropa.euresearchgate.netnih.govnih.gov Incubating this compound with hepatocytes would allow for:
Comprehensive Metabolite Profiling: Identification of both Phase I and Phase II metabolites.
Prediction of Hepatic Clearance: A more accurate estimation of how the drug would be cleared by the liver in a living organism.
Intestinal In Vitro Models for Pre-systemic Metabolism Studies
The intestine is a significant site of first-pass metabolism for many orally administered drugs, largely due to the presence of CYP3A4. nih.govualberta.cascholaris.ca In vitro models of the intestine, such as intestinal microsomes or Caco-2 cell monolayers, would be used to investigate the potential for pre-systemic metabolism of this compound.
Identification and Characterization of Deuterated Metabolites
A crucial component of the metabolic profiling is the identification and structural characterization of the metabolites of this compound. This is typically achieved using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. The isotopic signature of the deuterated metabolites would aid in their detection and differentiation from endogenous compounds.
Comparative Pharmacokinetic Analyses of Deuterated vs. Non-Deuterated Nemadipine B in Preclinical Models
A hypothetical data table for such a comparative analysis is presented below:
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Nemadipine B and this compound in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½, h) |
| Nemadipine B | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Molecular Mechanisms and Biological Target Interactions of Nemadipine B
Dihydropyridine (B1217469) Receptor Binding and Selectivity Profiling
The primary molecular target of nemadipine is the α1 subunit of the L-type voltage-gated calcium channel (CaV1). nih.govtandfonline.com In the model organism Caenorhabditis elegans, this corresponds to the EGL-19 protein, the sole CaV1 channel α1 subunit encoded by its genome. nih.gov Nemadipine acts as an antagonist to this receptor, a characteristic shared by the dihydropyridine class of molecules. medchemexpress.com
Genetic and pharmacological studies in C. elegans have been instrumental in defining the binding and selectivity of nemadipine. These compounds are uniquely potent in vivo in this organism, inducing distinct phenotypes such as egg-laying defects (Egl), which are not observed with many clinically approved DHPs like nifedipine (B1678770) or nimodipine. nih.gov This suggests that nemadipine possesses structural features that enhance its bioavailability and accumulation within the whole organism. scholaris.ca
Electrophysiological and cellular assays have provided quantitative measures of the potency of nemadipine analogues. Nemadipine-A, a closely related analogue, was found to have an EC50 of 10 nM for the blockade of the EGL-19 channel. scholaris.ca Further studies demonstrated that nemadipine effectively blocks CaV1 channels at a concentration of 10 µM, leading to a significant reduction in spontaneous neurotransmitter release at neuromuscular junctions. elifesciences.org This blocking action is selective for CaV1 channels, as nemadipine does not appear to inhibit CaV2 channels in the same system. elifesciences.org
| Compound | Target | Assay | Potency |
| Nemadipine-A | EGL-19 (CaV1) | EGL-19 Channel Blockade | EC50: 10 nM scholaris.ca |
| Nemadipine | CaV1 Channel | Inhibition of Spontaneous Mini-currents | Effective at 10 µM elifesciences.org |
| Nemadipine-A | AWA Neuron Calcium Transients | Inhibition of Odor Response | IC50: 4.6 µM rockefeller.edu |
Elucidation of Calcium Channel Modulation: Biophysical and Biochemical Approaches
Nemadipine B modulates the function of L-type calcium channels by acting as a channel blocker. medchemexpress.com The mechanism of action is consistent with other dihydropyridines, which are known to bind to the channel protein and stabilize it in a non-conducting, inactivated state. nih.govscbt.com This allosteric modulation prevents the influx of calcium ions that normally occurs in response to membrane depolarization, thereby inhibiting downstream cellular processes like muscle contraction and neurotransmitter release. nih.gov
Biophysical evidence for this modulation comes from electrophysiological recordings at the C. elegans neuromuscular junction. Application of nemadipine leads to a marked decrease in both the frequency and amplitude of miniature postsynaptic currents, which are the result of spontaneous synaptic vesicle release. elifesciences.orgnih.gov This demonstrates a direct inhibition of the calcium influx required for this process. The block is voltage-dependent, a characteristic feature of DHP interactions with L-type calcium channels. scbt.com
Biochemical approaches, primarily through forward genetic screens in C. elegans, have identified specific amino acid residues within the EGL-19 protein that are critical for nemadipine sensitivity. nih.gov Mutations in these residues can confer resistance to the drug, confirming that EGL-19 is the direct target and providing a map of the drug-binding pocket on the channel protein. nih.gov These studies have highlighted residues in domains such as the IIIS6 helix as being crucial for high-affinity DHP binding. nih.gov
| Approach | Finding | Implication |
| Biophysical (Electrophysiology) | Reduces frequency and amplitude of miniature postsynaptic currents. elifesciences.orgelifesciences.org | Confirms blockade of presynaptic CaV1 channels, inhibiting neurotransmitter release. |
| Biophysical (Electrophysiology) | Stabilizes the inactivated state of the L-type calcium channel. scbt.com | Reduces channel availability for opening upon depolarization, decreasing Ca2+ influx. |
| Biochemical (Genetic Screen) | Identification of resistance-conferring mutations in the egl-19 gene. nih.gov | Provides direct evidence of EGL-19 as the molecular target and maps the drug interaction site. |
Interaction with Membrane Transport Proteins and Ion Channels in Cellular Systems
The most well-documented molecular interaction for Nemadipine B is with the L-type voltage-gated calcium channel (CaV1/EGL-19). nih.govtandfonline.com This interaction is highly specific and is the basis for its primary pharmacological activity. Research indicates that nemadipine is a selective blocker of CaV1 channels and does not significantly affect CaV2 channels. elifesciences.org
While specific studies on the interaction of Nemadipine B with other membrane transporters are not prevalent in the literature, it is known that some compounds of the dihydropyridine class can interact with ATP-binding cassette (ABC) transporters. solvobiotech.com For instance, drugs such as felodipine (B1672334) and nifedipine are recognized as inhibitors of P-glycoprotein (P-gp, or ABCB1), a prominent efflux pump that transports a wide range of substances out of cells and contributes to multidrug resistance. wikipedia.org These interactions can lead to significant drug-drug interactions by altering the pharmacokinetics of other P-gp substrates. eurofinsdiscovery.com Given these precedents within the DHP class, the possibility that Nemadipine B could also interact with P-gp or other ABC transporters exists, but requires direct experimental verification.
Broader Applications of Deuterated Dihydropyridines in Pharmaceutical Research
Deuterated Compounds as Research Tools for Metabolic Pathway Elucidation
Stable isotope-labeled compounds are invaluable tools for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.org The use of deuterium (B1214612) labeling allows researchers to trace the fate of a drug molecule in the body, providing clear insights into its metabolic pathways. symeres.com
When a deuterated compound is administered, its metabolites can be readily distinguished from endogenous molecules and from the metabolites of the non-deuterated parent drug by mass spectrometry. researchgate.net This technique helps in the precise identification of metabolic soft spots—positions on a molecule that are most susceptible to enzymatic breakdown, often by cytochrome P450 (CYP) enzymes. nih.gov By comparing the metabolic profile of a deuterated drug with its non-deuterated counterpart, scientists can quantify the extent to which certain metabolic routes are utilized. acs.org
This approach is crucial in drug metabolism and pharmacokinetics (DMPK) research for several reasons:
Identifying Metabolites: It aids in the structural elucidation of complex or unexpected metabolites. acs.org
Understanding Bioavailability: It helps clarify why a drug may have poor bioavailability by revealing the extent of first-pass metabolism. symeres.com
Investigating Drug Interactions: Deuterated compounds can be used to study how co-administered drugs might affect metabolic pathways. symeres.comnih.gov
The knowledge gained from these studies is fundamental to designing safer and more effective medicines.
Strategies for Mitigating Metabolite-Mediated Effects through Deuteration
A significant challenge in drug development is metabolite-mediated toxicity, where the byproducts of a drug's breakdown are harmful. juniperpublishers.comselvita.com Deuteration offers a strategic approach to mitigate these risks by altering the drug's metabolic fate. acs.orgjopir.in By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of formation of toxic metabolites can be significantly reduced due to the kinetic isotope effect. nih.govjuniperpublishers.com
This approach has proven successful in drug development. For instance, deuteration has been employed to:
Reduce Drug-Drug Interactions: By slowing the metabolism of a drug that is also a potent enzyme inhibitor, deuteration can decrease the risk of adverse interactions with other medications metabolized by the same enzyme. selvita.com
Improve Safety and Tolerability: Reducing the formation of reactive intermediates can lead to a lower incidence of side effects. nih.govlifetein.com
Enhance Efficacy: In some cases, metabolic shunting can increase the formation of desired active metabolites, thereby enhancing the drug's therapeutic effect. juniperpublishers.com
Advanced Imaging and Tracing Applications of Isotopic Labels
Isotopically labeled compounds are central to advanced molecular imaging techniques, particularly Positron Emission Tomography (PET). nih.govsnmjournals.org PET imaging allows for the non-invasive, quantitative visualization of biological processes in real-time. snmjournals.orgarxiv.org This is achieved by administering a tracer molecule labeled with a positron-emitting radioisotope. nih.gov
While deuterium is a stable isotope and not used directly for PET imaging, the principles of isotopic labeling are the same. PET tracers often incorporate radioisotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). snmjournals.orgsnmjournals.org These isotopes are integrated into the structure of a drug or bioactive molecule, which is then administered to the subject. mdpi.com As the radioisotope decays, it emits positrons that annihilate with nearby electrons, producing gamma rays that are detected by the PET scanner. nih.govarxiv.org This allows researchers to map the distribution and concentration of the tracer throughout the body. snmjournals.org
The applications of this technology in pharmaceutical research are vast:
Drug Development: PET can be used to verify that a drug reaches its intended target in the body, such as receptors in the brain. mdpi.com
Oncology: Radiolabeled tracers are used to detect and stage tumors, as well as to monitor the response to cancer therapies. lifetein.com
Neurology: PET imaging helps in the study of neurological disorders by visualizing processes like neurotransmitter activity or the accumulation of pathological proteins. clearsynthdiscovery.com
The development of novel radiolabeling techniques continues to be a critical area of research, enabling a wider range of molecules to be studied with PET and expanding its diagnostic and research capabilities. snmjournals.org
Future Directions in Deuterated Drug Research and Development Methodologies
The field of deuterated drugs is rapidly expanding, moving from a niche area to a more mainstream component of pharmaceutical innovation. globenewswire.com The future of deuterated drug research is characterized by several key trends and opportunities.
Market Growth and Investment: The global market for deuterated drugs is projected to grow significantly, driven by increasing R&D investment, supportive regulatory pathways, and the clinical success of approved deuterated medicines. globenewswire.comclearsynthdiscovery.com This commercial interest is fueled by the potential for deuterated compounds to receive new patents, effectively extending the commercial life of established drugs. clearsynthdiscovery.com
Shift in R&D Strategy: Initially, the focus was on the "deuterium switch," creating deuterated versions of existing, well-known drugs. nih.gov However, the future direction is shifting towards the de novo design of deuterated drugs. nih.gov This involves incorporating deuterium from the earliest stages of drug discovery to optimize properties from the ground up, rather than as a post-hoc modification. d-nb.info
Technological and Methodological Advancements:
Precision Synthesis: There is a growing emphasis on developing new synthetic methods that allow for the precise and selective placement of deuterium within a molecule, which is crucial for maximizing the desired effects on efficacy and toxicity. globenewswire.comnih.gov
Peptide and Biologic Therapeutics: The application of deuteration is expanding beyond small molecules to larger therapeutic modalities like peptides, where it can enhance stability and prolong residence time in the body. lifetein.comclearsynthdiscovery.com
Predictive Modeling: As more data on deuterated compounds becomes available, there is potential for developing computational models that can better predict the in vivo effects of deuteration, although this remains a complex and often unpredictable field. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of Nemadipine B-d10 and Nemadipine B
| Property | This compound | Nemadipine B |
| CAS Number | 1794971-22-4 pharmaffiliates.com | 79925-38-5 chemsrc.com |
| Molecular Formula | C₁₉H₁₁D₁₀Cl₂NO₄ pharmaffiliates.com | C₁₉H₂₁Cl₂NO₄ chemsrc.com |
| Molecular Weight | 408.34 g/mol pharmaffiliates.com | 398.28 g/mol chemsrc.com |
| Application | Labeled analogue of Nemadipine B for research. pharmaffiliates.com | Dihydropyridine (B1217469) calcium channel blocker. researchgate.netresearchgate.net |
Q & A
Q. What analytical methods are recommended for characterizing the purity and stability of Nemadipine B-d10 in experimental settings?
Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is critical for quantifying isotopic purity and detecting degradation products. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, should be employed to confirm structural integrity, with deuterated solvent controls to minimize interference . For stability studies, accelerated thermal degradation assays under controlled humidity and temperature (e.g., 40°C/75% RH) are recommended, with periodic sampling over 4–8 weeks .
Q. Which in vitro or in vivo models are validated for studying this compound’s calcium channel modulation?
Methodological Answer: Caenorhabditis elegans (e.g., unc-68 mutants) and zebrafish (ryr1b mutants) are well-established models for assessing intracellular calcium dynamics. In C. elegans, dose-response experiments (e.g., 1 μM this compound vs. controls) can quantify growth retardation or locomotion defects, while zebrafish embryos allow visualization of calcium flux via fluorescent reporters (e.g., GCaMP). Both models require validation against wild-type cohorts and solvent controls (e.g., DMSO) .
Q. How should researchers justify sample sizes in studies involving this compound?
Methodological Answer: Sample size calculations must account for the minimum clinically important difference (MCID) and statistical power (≥80%). For pilot studies, use Cohen’s d effect size estimates from prior literature (e.g., calcium flux variance in mutant models) or conduct a preliminary experiment with n = 6–10 per group. Always consult statistical experts to align with ICGP guidelines for ethical and analytical rigor .
Advanced Research Questions
Q. What strategies resolve contradictory data in this compound’s pharmacological effects across studies?
Methodological Answer: Contradictions may arise from interspecies variability (e.g., zebrafish vs. mammalian models) or batch-dependent compound stability. Implement sensitivity analyses to test robustness, and apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multi-test scenarios . Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorescent calcium imaging) .
Q. How can experimental conditions be optimized to minimize off-target effects of this compound in calcium channel studies?
Methodological Answer: Conduct competitive binding assays with known L-type calcium channel blockers (e.g., nifedipine) to isolate target-specific effects. Use RNA interference (RNAi) to knock down putative off-target channels (e.g., TRP channels) in model organisms. Dose optimization via logarithmic dilution series (e.g., 0.1–10 μM) paired with toxicity screens (e.g., MTT assays) ensures specificity .
Q. What statistical approaches are suitable for high-dimensional data from this compound transcriptomic or metabolomic studies?
Methodological Answer: LASSO (Least Absolute Shrinkage and Selection Operator) regression reduces dimensionality while retaining biologically relevant variables. For multi-omics integration, apply hierarchical clustering or pathway enrichment analysis (e.g., KEGG, GO terms) with false discovery rate (FDR) correction. Validate findings via bootstrap resampling (≥1,000 iterations) .
Q. How should researchers address discrepancies in this compound’s efficacy between acute vs. chronic dosing regimens?
Methodological Answer: Design longitudinal studies with staggered dosing intervals (e.g., single vs. repeated 24-hour exposures). Monitor adaptive responses using time-series RNA sequencing or proteomics. Apply mixed-effects models to account for intra-subject variability and autocorrelation in longitudinal data .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound experiments?
Methodological Answer: Standardize compound storage (−80°C in amber vials under argon) and reconstitution (freshly prepared in DMSO). Document batch numbers and purity certificates. Use internal reference standards (e.g., deuterated internal standards for LC-MS) and share raw data/open-source analysis pipelines (e.g., GitHub repositories) .
Q. How to validate this compound’s target engagement in novel cellular models?
Methodological Answer: Combine CRISPR-Cas9 knockouts of target channels (e.g., CACNA1C) with rescue experiments. Confirm engagement via radioligand displacement assays (e.g., H-nitrendipine competition binding) or Förster resonance energy transfer (FRET) biosensors .
Q. What frameworks guide the design of hypothesis-driven studies on this compound?
Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
